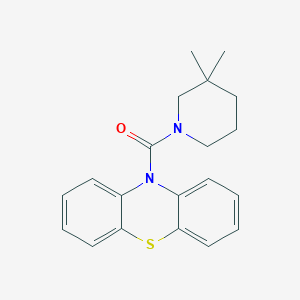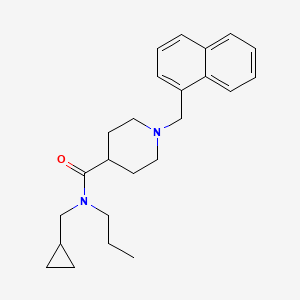
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a naphthalene group, a cyclopropylmethyl group, and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the naphthalene group through a Friedel-Crafts alkylation reaction. The cyclopropylmethyl and propyl groups are then introduced via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-ethylpiperidine-4-carboxamide
- N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-butylpiperidine-4-carboxamide
Uniqueness
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the naphthalene group enhances its aromaticity, while the cyclopropylmethyl and propyl groups contribute to its steric and electronic characteristics, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
6578-91-2 |
|---|---|
Formule moléculaire |
C24H32N2O |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O/c1-2-14-26(17-19-10-11-19)24(27)21-12-15-25(16-13-21)18-22-8-5-7-20-6-3-4-9-23(20)22/h3-9,19,21H,2,10-18H2,1H3 |
Clé InChI |
IRPXLVHLICJXFD-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1CC1)C(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14152844.png)
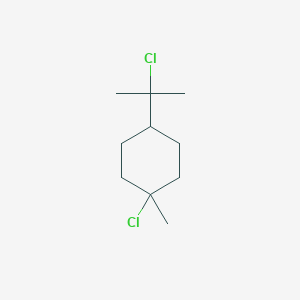
![1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B14152862.png)
![5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione](/img/structure/B14152864.png)
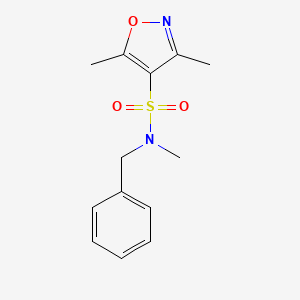
![N'-[(E)-(2-chlorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14152869.png)
![4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile](/img/structure/B14152871.png)
![3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152876.png)
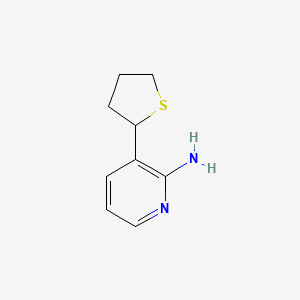
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)
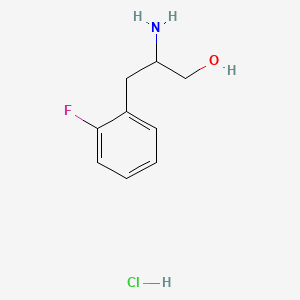
![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
